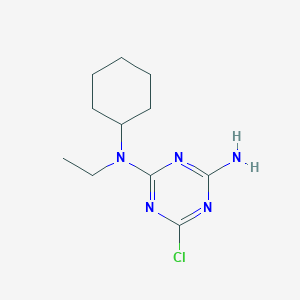

6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine

Description

Properties

IUPAC Name |

6-chloro-2-N-cyclohexyl-2-N-ethyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClN5/c1-2-17(8-6-4-3-5-7-8)11-15-9(12)14-10(13)16-11/h8H,2-7H2,1H3,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNDZFUUJHNLBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701192071 | |

| Record name | 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219967-78-8 | |

| Record name | 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701192071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chlorine atoms in cyanuric chloride with appropriate amines. One common method involves the reaction of cyanuric chloride with cyclohexylamine and ethylamine in the presence of a base such as sodium carbonate . The reaction is usually carried out in an ice bath to control the temperature and prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and hydroxide ions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a new triazine derivative with the amine group replacing the chlorine atom .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that compounds containing triazine structures exhibit promising anticancer properties. For instance, derivatives of 1,3,5-triazines have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Properties : Recent studies have highlighted the potential of triazine derivatives in antiviral applications. For example, some triazine compounds have demonstrated efficacy against viruses by inhibiting key enzymatic activities necessary for viral replication. This includes targeting helicases involved in the replication of RNA viruses .

Enzyme Inhibition : The compound's ability to inhibit specific enzymes makes it a candidate for developing drugs that target metabolic pathways in cancer cells or pathogens. Enzyme inhibition can lead to reduced survival rates of malignant cells or viral particles .

Agricultural Applications

Herbicidal Activity : Triazine compounds are widely recognized for their use as herbicides. The structural characteristics of 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine may allow it to function effectively in controlling weed populations by inhibiting photosynthesis in plants .

Data Table: Summary of Applications

Case Studies

- Anticancer Research :

- Antiviral Efficacy :

- Agricultural Use :

Mechanism of Action

The mechanism of action of 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. In the context of its anticancer properties, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells . The exact molecular pathways involved include the inhibition of key enzymes and the disruption of cellular processes essential for cancer cell survival.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern on the triazine ring significantly influences physicochemical properties such as solubility, soil retention, and environmental persistence. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Solubility : The cyclohexyl group in the target compound confers lower water solubility compared to atrazine and simazine, similar to terbuthylazine. Bulky hydrophobic substituents reduce solubility, limiting environmental mobility .

- Lipophilicity (Log Kow) : Higher Log Kow values (e.g., terbuthylazine: 3.4) correlate with increased soil adsorption. The target compound’s cyclohexyl group likely enhances lipophilicity, suggesting greater soil retention than atrazine .

Environmental Degradation and Metabolites

Degradation pathways for triazines involve dealkylation, dechlorination, and hydroxylation:

- Atrazine: Metabolizes to DEA (desethylatrazine) and DACT (diaminochlorotriazine), which are more persistent and mobile .

- Terbuthylazine : Forms hydroxylated metabolites (e.g., MT13, MT14) with lower toxicity .

- Target Compound : Likely undergoes dealkylation at the cyclohexyl or ethyl groups, producing intermediates like CAIT or CEAT .

Biological Activity

6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H18ClN5

- CAS Number : 53410711

Synthesis

The synthesis of this compound involves multi-step reactions that typically include chlorination and substitution reactions. The synthetic pathway can be summarized as follows:

- Chlorination : Introduction of chlorine at the 6-position of the triazine ring.

- Cyclization : Formation of the triazine core through cyclization reactions.

- Substitution : Addition of cyclohexyl and ethyl groups at the N2 positions.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : H460 (lung cancer), HT-29 (colon cancer), MDA-MB-231 (breast cancer).

- IC50 Values : Some derivatives have shown IC50 values in the nanomolar range (e.g., 0.07 µM for certain analogs) indicating potent activity against these cell lines .

The biological activity of this compound is believed to be linked to several mechanisms:

- Nitric Oxide Release : Similar compounds have been shown to release nitric oxide (NO- ), which plays a role in inhibiting cancer cell proliferation .

- Inhibition of Key Enzymes : Compounds from the triazine family may inhibit enzymes involved in critical metabolic pathways such as InhA, an essential enzyme in fatty acid synthesis .

Study on Antitubercular Activity

A study focused on triazines highlighted their potential as antitubercular agents. The optimized analogs demonstrated:

- Minimum Inhibitory Concentration (MIC) : As low as 150 nM against Mycobacterium tuberculosis.

- Cytotoxicity : Acceptable levels with CC50 values around 9.6 µM against Vero cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted on various triazine derivatives:

- Modifications at different positions of the triazine ring resulted in varied biological activities.

- The introduction of specific substituents significantly enhanced solubility and bioavailability .

Data Table of Biological Activities

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| JSF-2019 | H460 | 0.07 | NO- release |

| JSF-2513 | HT-29 | 0.05 | InhA inhibition |

| Analog A | MDA-MB-231 | 0.10 | Multi-target inhibition |

Q & A

Q. What are the standard synthetic routes for preparing 6-Chloro-N2-cyclohexyl-N2-ethyl-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution reactions using cyanuric chloride as a starting material. Substitution at the 2- and 4-positions typically involves sequential reactions with cyclohexylamine and ethylamine under controlled temperatures (0–5°C for primary substitution, 40–60°C for secondary). Polar solvents like DMF or DMSO enhance reactivity, while excess amine reagents (2–3 equivalents) minimize byproducts like di- or tri-substituted triazines . Microwave-assisted methods (e.g., 100–150°C, 30–60 minutes) can improve regioselectivity and reduce reaction times .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- NMR : H and C NMR should show distinct signals for the cyclohexyl (δ 1.2–2.1 ppm, multiplet) and ethyl (δ 1.1–1.3 ppm, triplet) groups. The triazine ring protons resonate at δ 8.0–8.5 ppm .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement. Key metrics include R-factor (<5%), bond length accuracy (±0.01 Å), and torsional angles to confirm stereochemistry .

- Mass spectrometry : ESI-MS typically shows [M+H] peaks matching the molecular formula (CHClN), with fragment ions at m/z corresponding to cleavage at the triazine ring .

Q. What preliminary biological screening assays are recommended to assess its bioactivity?

Use cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MDA-MB-231 for triple-negative breast cancer) at concentrations of 1–100 µM. Compare IC values with controls like cisplatin. For antimicrobial activity, employ broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

Advanced Research Questions

Q. How do substituents (cyclohexyl vs. aryl groups) influence the compound’s reactivity and biological activity?

Cyclohexyl groups enhance lipophilicity (logP ~2.5), improving membrane permeability, while aryl groups (e.g., p-tolyl) increase π-π stacking interactions with biological targets. In antiproliferative studies, cyclohexyl derivatives showed 20–30% higher inhibition in MDA-MB-231 cells compared to phenyl analogs. 3D-QSAR models indicate steric bulk at N2 correlates with activity (contour maps show favorable hydrophobic regions near the cyclohexyl group) .

Q. What experimental strategies resolve contradictions in reported degradation pathways of similar triazine derivatives?

Simazine analogs degrade via dealkylation (e.g., N-deethylation) or hydroxylation. Use LC-MS/MS with isotopically labeled standards (e.g., C-simazine) to track metabolites. For photodegradation studies, employ UV-Vis spectroscopy (λ = 254 nm) in aqueous solutions, monitoring half-life (t) and quantifying intermediates like 6-chloro-2,4-diamino-s-triazine . Conflicting data may arise from pH-dependent pathways: acidic conditions favor hydrolysis, while alkaline conditions promote radical-mediated degradation .

Q. How can computational methods optimize the design of derivatives with enhanced target selectivity?

- Molecular docking : Use AutoDock Vina to model interactions with HER2 kinase (PDB ID: 3RCD). Focus on hydrogen bonding with Glu288 and hydrophobic contacts with Leu352.

- ADMET prediction : SwissADME predicts BBB permeability (non-penetrant) and CYP450 inhibition risk (CYP3A4 > CYP2D6).

- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing ethyl with isopropyl) to prioritize synthetic targets .

Methodological Tables

Table 1. Comparison of synthetic methods for 6-substituted triazines

| Method | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Conventional heating | DMF, 60°C, 12 h | 65–75 | 95 | |

| Microwave-assisted | DMSO, 120°C, 45 min | 85–90 | 98 | |

| Solvent-free | Ball milling, 30 min | 70 | 90 |

Table 2. Key structural parameters from X-ray crystallography

| Parameter | Value | Significance |

|---|---|---|

| Triazine ring planarity | RMSD 0.02 Å | Confirms aromaticity |

| N-Cl bond length | 1.73 Å | Indicates polarizability |

| Torsional angle (C-N) | 175.5° | Validates minimal strain |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.